molecular formula C22H29FN2O B14224682 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine CAS No. 754164-34-6

4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine

Katalognummer: B14224682
CAS-Nummer: 754164-34-6
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: LKYPFVJBVDQZJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinylpentyl ether moiety attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Vorbereitungsmethoden

The synthesis of 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine typically involves several steps, including the formation of the pyridine ring, introduction of the fluorophenyl group, and attachment of the piperidinylpentyl ether moiety. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methylpyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperidinylpentyl ether moiety play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular interactions depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine can be compared with other fluorinated pyridines and piperidine-containing compounds. Similar compounds include:

Eigenschaften

CAS-Nummer

754164-34-6

Molekularformel

C22H29FN2O

Molekulargewicht

356.5 g/mol

IUPAC-Name

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyridine

InChI

InChI=1S/C22H29FN2O/c1-18-16-20(19-8-10-21(23)11-9-19)17-22(24-18)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16-17H,2-7,12-15H2,1H3

InChI-Schlüssel

LKYPFVJBVDQZJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.